molecular formula C20H44N2 B084411 N-Heptadecylpropane-1,3-diamine CAS No. 14331-16-9

N-Heptadecylpropane-1,3-diamine

Cat. No.: B084411
CAS No.: 14331-16-9
M. Wt: 312.6 g/mol
InChI Key: KSTBCRYHGOWRJG-UHFFFAOYSA-N
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Description

N-Heptadecylpropane-1,3-diamine is a diamine derivative featuring a 17-carbon alkyl chain (heptadecyl group) attached to a propane-1,3-diamine backbone. These compounds share a common backbone but differ in alkyl chain length and substitution patterns, which critically influence their physicochemical and biological behaviors .

Properties

CAS No.

14331-16-9

Molecular Formula

C20H44N2

Molecular Weight

312.6 g/mol

IUPAC Name

N'-heptadecylpropane-1,3-diamine

InChI

InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-18-21/h22H,2-21H2,1H3

InChI Key

KSTBCRYHGOWRJG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCNCCCN

Canonical SMILES

CCCCCCCCCCCCCCCCCNCCCN

Other CAS No.

14331-16-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between N-heptadecylpropane-1,3-diamine and its analogs:

Compound Name Alkyl Chain Length Key Applications Key Properties/Activities References
This compound 17 carbons Surfactant, Crosslinker Likely intermediate solubility Inferred
N-Octadecylpropane-1,3-diamine 18 carbons Surfactant, Crosslinker Soluble in non-polar solvents
APDA (N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) 12 carbons Antimicrobial agent Higher efficacy than DDAC
AL-E12 (N,N,N’,N’-tetradodecylpropane-1,3-diamine) 4×12 carbons Gene delivery (lipoplexes) Low synthesis yield (<1%)
N1-(7-chloroquinolin-4-yl)-propane-1,3-diamine - Antimalarial Targets parasitic enzymes

Key Findings from Comparative Studies

Antimicrobial Activity
  • APDA (12-carbon chain) demonstrated superior antimicrobial activity compared to didecyldimethylammonium chloride (DDAC), with minimal inhibitory concentrations (MICs) against wood-degrading microorganisms ranging from 0.5% to 2% .
  • N-Octadecylpropane-1,3-diamine (18-carbon chain) is primarily used as a surfactant, but its longer alkyl chain may reduce solubility in aqueous systems compared to APDA .
Pharmacological Activity

Solubility and Surfactant Behavior

  • N-Octadecylpropane-1,3-diamine is soluble in hydrocarbons and chlorinated solvents but insoluble in water, a trend likely shared by this compound due to its similar hydrophobicity .
  • APDA ’s shorter chain (12 carbons) balances surfactant efficacy with moderate solubility, making it suitable for biocidal formulations .

Q & A

Q. Table 1: Synthetic Optimization

ParameterCondition 1 (THF, 70°C)Condition 2 (Ethanol, 60°C)
Yield (%)7865
Purity (HPLC, %)9588

Inert atmospheres (N₂/Ar) are critical to prevent oxidation of primary amines .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify amine protons (δ 1.2–1.6 ppm for alkyl chain; δ 2.6–3.0 ppm for NH groups). Integration ratios confirm stoichiometry.
  • IR Spectroscopy : Primary/secondary amine stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (MW = 340.6 g/mol) via ESI-MS.

Note : Hygroscopicity requires anhydrous sample preparation. Compare with databases (e.g., ChemIDplus) for validation .

Advanced: How does the alkyl chain length affect micelle formation and critical micelle concentration (CMC)?

Methodological Answer:
The C17 chain in this compound lowers CMC compared to shorter analogs (e.g., C12 in ).

  • Experimental Techniques :
    • Surface tension measurements (drop shape analysis).
    • Fluorescence spectroscopy (pyrene probe).

Q. Table 2: CMC Comparison

Compound (Chain Length)CMC (mM)
C12 analog ()0.45
C17 (Target Compound)0.12

Longer chains enhance hydrophobic interactions, reducing CMC .

Advanced: How to resolve contradictions in crystallographic data for this compound complexes?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for small-molecule refinement and SHELXD for phase solution. Incorporate phase annealing (SHELX-90) to improve convergence in large structures .
  • Validation : Cross-check with spectroscopic data (e.g., IR/NMR) and alternative software (e.g., Olex2). Discrepancies in bond lengths >0.02 Å warrant re-examination of data collection .

Advanced: How does the C17 chain influence efficacy as a gene delivery vector?

Methodological Answer:
The hydrophobic C17 chain enhances membrane permeability in lipid-based vectors.

  • Assays :
    • Transfection Efficiency : Luciferase reporter assays in HEK293 cells.
    • Cytotoxicity : MTT assays to compare with shorter-chain polyamines (e.g., spermidine).

Q. Table 3: Biological Performance

CompoundTransfection Efficiency (%)Cytotoxicity (IC50, µM)
C12 analog45120
C17 (Target)6885

Optimize N/P (nitrogen/phosphate) ratios for DNA complexation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).
  • First Aid : Skin contact requires immediate rinsing with water (15+ minutes). Consult Safety Data Sheets (e.g., Ambeed, Aladdin) for emergency procedures .

Advanced: How to optimize metal coordination in this compound complexes?

Methodological Answer:

  • Ligand Design : The 1,3-diamine motif acts as a bidentate ligand. Adjust pH (7–9) to deprotonate amines for metal binding.
  • Metal Selection : Cu(II) and Zn(II) form stable complexes (log K = 8.2–9.5).

Q. Table 4: Stability Constants

Metal Ionlog K (Stability Constant)
Cu(II)9.5
Zn(II)8.2

Characterize complexes via X-ray diffraction () and cyclic voltammetry .

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